2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol is a chemical compound with the molecular formula and a molecular weight of approximately 271.225 g/mol. This compound features a hydroxymethyl group and a nitrophenoxy moiety, which contribute to its unique chemical properties and potential applications in various scientific fields.
2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol is classified as an organic compound, specifically a glycoside derivative. It falls under the category of phenolic compounds due to the presence of the nitrophenyl group. Its structural characteristics suggest potential biological activity, making it of interest in pharmaceutical research.
The synthesis of 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol can be achieved through several methods, often involving the reaction of relevant precursors under controlled conditions.
For instance, a common synthetic route involves the use of nitrophenol derivatives in the presence of catalysts to promote nucleophilic substitution reactions that introduce the nitrophenoxy group onto the oxolane framework. Detailed reaction mechanisms can vary based on the specific reagents and conditions used.
The molecular structure of 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol can be represented by its SMILES notation: OCC1OC(Oc2ccc(cc2)[N+]([O-])=O)C(O)
. This notation indicates the presence of multiple functional groups including hydroxyl (-OH), nitro (-NO2), and ether (-O-) functionalities .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or materials science. Reaction yields and conditions must be optimized for each transformation to ensure efficiency and selectivity.
Research indicates potential applications in inhibiting certain metabolic pathways or serving as a precursor for more complex biologically active molecules. Further studies are required to elucidate its precise mechanisms at the molecular level.
2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol has potential applications in:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7